molecular formula C18H9Cl2F6N3O B3036132 1-(2,4-dichlorophenyl)-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime CAS No. 338978-38-4

1-(2,4-dichlorophenyl)-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime

Cat. No. B3036132
CAS RN: 338978-38-4
M. Wt: 468.2 g/mol
InChI Key: WVYBFGAAQCEPHP-JBQSXSRFSA-N
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Description

The compound is a complex organic molecule that contains several functional groups. It includes a 2,4-dichlorophenyl group, an ethanone group, a naphthyridinyl group with two trifluoromethyl groups, and an oxime group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The dichlorophenyl group is aromatic, the ethanone group contains a carbonyl, and the naphthyridinyl group is a nitrogen-containing heterocycle .


Chemical Reactions Analysis

The compound’s reactivity would depend on the specific functional groups present. For example, the carbonyl group in the ethanone portion could undergo nucleophilic addition reactions, and the aromatic dichlorophenyl group could participate in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Biological Activity

  • Green Synthesis of Naphthyridines : A study by Nandhikumar and Subramani (2018) focused on the green synthesis of a series of 1,8-naphthyridines, including derivatives similar to the mentioned compound. These compounds showed significant antimicrobial activity, highlighting their potential in antibacterial and antifungal applications (Nandhikumar & Subramani, 2018).

  • Antimycotic Activity : A 1992 study by Raga et al. synthesized derivatives of the compound and tested them for antifungal activity. Their findings indicated potential applications in antimycotic treatments (Raga et al., 1992).

  • Anticonvulsant and Antimicrobial Properties : Research by Karakurt et al. (2006) explored oxime and oxime ether derivatives of similar compounds for potential anticonvulsant and antimicrobial activities, demonstrating the compound's relevance in pharmaceutical research (Karakurt et al., 2006).

Novel Synthesis Methods

  • One-Pot Synthesis of Naphthyridin-Ethanones : A study by Alizadeh et al. (2017) described a one-pot synthesis method for highly substituted naphthyridin-ethanones, showcasing an efficient approach to producing derivatives of the compound (Alizadeh et al., 2017).

Complex Formation and Structural Analysis

  • Formation of Cu(I) and Pb(II) Complexes : Gan et al. (2011) synthesized novel tris-naphthyridyl compounds, including derivatives of the mentioned compound, and analyzed their complex formation with metals. This research provides insights into the compound's potential in materials science and catalysis (Gan et al., 2011).

Heme Oxygenase Inhibition

  • Heme Oxygenase Inhibition for Pharmacological Applications : A 2010 study by Roman et al. explored derivatives of the compound as selective inhibitors of heme oxygenases, indicating potential therapeutic applications (Roman et al., 2010).

Future Directions

The future research directions for this compound would depend on its intended use. If it shows promising biological activity, it could be further optimized and studied in preclinical and clinical trials. Alternatively, if it’s a novel compound, basic research could be conducted to fully characterize its properties .

properties

IUPAC Name

(E)-N-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-1-(2,4-dichlorophenyl)ethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2F6N3O/c1-8(10-3-2-9(19)6-13(10)20)29-30-15-5-4-11-12(17(21,22)23)7-14(18(24,25)26)27-16(11)28-15/h2-7H,1H3/b29-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYBFGAAQCEPHP-JBQSXSRFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F)/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2F6N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-dichlorophenyl)-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime

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